Pentamethylcyclopropan-1-amine hydrochloride

Description

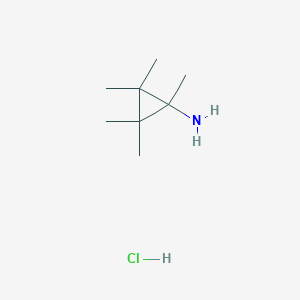

Pentamethylcyclopropan-1-amine hydrochloride is a cyclopropane derivative featuring a rigid three-membered carbon ring substituted with five methyl groups and an amine hydrochloride functional group. The compound’s structure is inferred from its IUPAC name, though the exact spatial arrangement of the methyl groups on the cyclopropane ring remains unspecified in available literature . Cyclopropane derivatives are of interest due to their unique stereoelectronic properties and strain-induced reactivity. The hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications.

Properties

IUPAC Name |

1,2,2,3,3-pentamethylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-6(2)7(3,4)8(6,5)9;/h9H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPSLKISGDALIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)N)(C)C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentamethylcyclopropan-1-amine hydrochloride involves the cyclopropanation of suitable precursors followed by the introduction of the amine group. One common method involves the reaction of a cyclopropane derivative with a methylating agent under controlled conditions to introduce the methyl groups. The amine group is then introduced through a nucleophilic substitution reaction using an appropriate amine source .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Pentamethylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Pentamethylcyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentamethylcyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The presence of multiple methyl groups and the cyclopropane ring can influence its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Cyclopropane Moieties

- 1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine Hydrochloride Molecular Formula: C₁₁H₁₃ClN₂O Molecular Weight: 224.69 g/mol Key Features: A cyclopropane ring fused with a benzoxazole heterocycle. Applications: Not explicitly stated, but benzoxazole derivatives are often explored in medicinal chemistry for antimicrobial or anticancer activity .

Linear and Branched Amine Hydrochlorides

- 2-Phenyl-1-propanamine Hydrochloride Molecular Formula: C₉H₁₄ClN Molecular Weight: 171.67 g/mol (calculated) Key Features: A linear amine with a phenyl substituent. Applications: Used in pharmaceutical intermediates; phenyl groups often improve lipid solubility and membrane permeability .

- 4-Methoxy-4-methylpentan-1-amine Hydrochloride Molecular Formula: C₇H₁₈ClNO Molecular Weight: 167.67 g/mol (calculated) Key Features: A branched aliphatic amine with a methoxy group. The ether functionality may enhance hydrogen-bonding capacity. Synthesis: Prepared via hydrogenation of a dibenzyl precursor followed by acidification, yielding 51% efficiency .

Complex Alkaloid Hydrochlorides

- Berberine Hydrochloride Molecular Formula: C₂₀H₁₈ClNO₄ Molecular Weight: 371.81 g/mol Key Features: An isoquinoline alkaloid with a planar aromatic system and quaternary ammonium group. Applications: Widely used in traditional medicine for antimicrobial and anti-inflammatory properties .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Structural Rigidity vs. This rigidity may influence its reactivity in ring-opening reactions or supramolecular interactions .

- Electronic Effects : The benzoxazole moiety in 1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride introduces electron-withdrawing characteristics, which could alter the amine’s basicity compared to the purely aliphatic Pentamethylcyclopropan-1-amine derivative .

Biological Activity

Pentamethylcyclopropan-1-amine hydrochloride is a unique organic compound characterized by its cyclopropane structure substituted with five methyl groups and an amine functional group. This structural configuration contributes to its distinct physical and chemical properties, influencing its biological activity and potential applications in various fields, including pharmacology and organic synthesis.

- Molecular Formula : C8H18ClN

- Molecular Weight : 163.69 g/mol

- CAS Number : 2138183-57-8

The compound's steric hindrance due to the five methyl groups surrounding the cyclopropane ring affects its reactivity and interactions with biological molecules, making it a subject of interest for researchers .

Pharmacokinetics

Current research does not provide comprehensive data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This lack of information limits understanding of its bioavailability and overall pharmacological profile .

Interaction Studies

This compound has been studied for its potential biological activity, particularly in relation to enzyme interactions. For instance, research indicates that similar cyclopropane-containing compounds can exhibit varying degrees of inhibitory effects on enzymes such as β-glucosidase and β-galactosidase at different concentrations .

| Compound | Enzyme Target | Inhibition at 5 mM | Inhibition at 25 mM |

|---|---|---|---|

| 6c | β-glucosidase | 43% | 20% |

| 10b | β-glucosidase | 39% | 13% |

| 11b | β-galactosidase | 25% | No increase |

These findings suggest that this compound may have similar inhibitory effects on specific enzymes, warranting further investigation into its enzymatic interactions .

Case Studies

While specific case studies focusing exclusively on this compound are scarce, related research has demonstrated that compounds with similar structures can impact cellular processes significantly. For example, studies involving other cyclopropane derivatives have shown their ability to modulate enzyme activities and influence metabolic pathways in mammalian cells .

Applications in Research and Medicine

This compound is being explored for various applications:

- Organic Synthesis : It serves as a reagent for synthesizing more complex molecules due to its unique structure .

- Pharmaceutical Development : Its potential therapeutic properties are under investigation, particularly in relation to neurological targets due to its amine functionality .

- Biological Research : The compound is studied for its interactions with biological molecules, which could lead to insights into drug design and development strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.